1-(3-Chloro-4-fluoro-5-methoxyphenyl)piperidin-4-one
Description
Properties
Molecular Formula |
C12H13ClFNO2 |
|---|---|
Molecular Weight |
257.69 g/mol |
IUPAC Name |
1-(3-chloro-4-fluoro-5-methoxyphenyl)piperidin-4-one |
InChI |
InChI=1S/C12H13ClFNO2/c1-17-11-7-8(6-10(13)12(11)14)15-4-2-9(16)3-5-15/h6-7H,2-5H2,1H3 |
InChI Key |
FETHRWVUHMUNJU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)N2CCC(=O)CC2)Cl)F |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Reactions
The synthesis generally starts from:
- Substituted phenyl derivatives: 3-chloro-4-fluoro-5-methoxyphenyl compounds.
- Piperidone derivatives: Typically 4-piperidone or its protected forms.
The core reaction involves nucleophilic substitution or reductive amination coupling the phenyl group to the piperidinone nitrogen.
Typical Synthetic Route
A representative synthetic approach includes:
Formation of the substituted phenyl-piperidinone intermediate:
The 3-chloro-4-fluoro-5-methoxyphenyl moiety is introduced by reacting the corresponding substituted aniline or halogenated phenyl compound with 4-piperidone under controlled conditions. This may involve:- Use of base catalysts to promote nucleophilic substitution.
- Solvents such as polar aprotic solvents or alcohols to dissolve reactants and facilitate reaction kinetics.
Cyclization and Functional Group Adjustments:
If starting from linear precursors, cyclization to form the piperidinone ring is achieved under mild heating and in the presence of bases such as potassium carbonate.Purification:
Techniques such as recrystallization, liquid-liquid extraction, and chromatographic methods (e.g., column chromatography, preparative HPLC) are employed.Characterization:
Structural confirmation is done by NMR (1H and 13C), FT-IR, and LC-MS analysis.
Specific Process Details and Conditions
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of substituted phenyl intermediate | Starting from 3-chloro-4-fluoro-5-methoxybenzene derivatives | Commercially available or synthesized via halogenation/methoxylation |
| 2 | Coupling with piperidin-4-one | Base (e.g., K2CO3), solvent (e.g., NMP, methanol), temperature 50-60°C | Reaction time ~1-3 hours |
| 3 | Cyclization (if required) | Heating under reflux, base catalysis | Ensures ring closure and formation of piperidinone |
| 4 | Work-up and purification | Extraction with ethyl acetate, aqueous washes, drying, filtration | Use of anti-solvents and cooling to precipitate product |
| 5 | Drying and isolation | Vacuum drying, rotary evaporation | Yields typically >70% depending on purity |
Research Findings and Optimization
- Solvent Selection: Polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP) or mixtures with alcohols improve solubility and reaction rates.
- Temperature Control: Maintaining 55-60°C optimizes reaction kinetics without decomposition.
- Use of Bases: Potassium carbonate or sodium hydrogen carbonate effectively catalyze cyclization and substitution steps.
- Purification Techniques: Addition of anti-solvents such as water or ethyl acetate followed by filtration enhances crystalline product isolation.
- Yield and Purity: Optimized conditions yield high purity crystalline forms suitable for pharmaceutical intermediates.
Comparative Data Table: Preparation Parameters
| Parameter | Typical Condition | Effect on Product |
|---|---|---|
| Solvent | NMP, methanol, ethyl acetate | Influences solubility and yield |
| Base | K2CO3, NaHCO3 | Catalyzes substitution, cyclization |
| Temperature | 55-60°C | Balances reaction rate and stability |
| Reaction Time | 1-3 hours | Ensures complete conversion |
| Purification Method | Recrystallization, filtration | Enhances purity and crystallinity |
| Yield | 70-85% | Dependent on reaction optimization |
Related Synthetic Approaches from Literature
A patent (WO2016185485A2) describes related processes involving halogenated phenyl amines and piperidinone derivatives with similar reaction conditions, solvents, and purification methods, emphasizing the importance of temperature control and solvent choice for crystalline solid formation.
Vulcanchem’s product description confirms the use of substituted phenyl and piperidone derivatives, with analytical techniques such as LC-MS to monitor synthesis progress and confirm structure.
Analogous piperidin-4-one compounds with chloro and methoxy substituents have been synthesized using base-catalyzed cyclization and reductive amination, demonstrating the feasibility of these methods for the target compound.
Industrial synthesis methods for related chlorophenyl-piperidine compounds utilize alkylation, reduction with sodium borohydride and cobalt chloride, and cyclization under alkaline conditions, highlighting scalable and cost-effective approaches.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-4-fluoro-5-methoxyphenyl)piperidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or amine.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
1-(3-Chloro-4-fluoro-5-methoxyphenyl)piperidin-4-one has the molecular formula and is characterized by its piperidinone structure, which is known for its biological activity. The presence of halogen and methoxy groups enhances its interaction with biological targets, making it a valuable candidate for various applications in drug discovery.
Pharmacological Studies
The compound has been evaluated for its potential as an inhibitor in various biological pathways. For instance, it has shown promise as a PRMT5 inhibitor , which is crucial in the treatment of cancers where PRMT5 is overexpressed. Inhibitors of PRMT5 have been associated with significant tumor growth inhibition, although they may also present dose-limiting toxicities such as thrombocytopenia and anemia .
Drug Development
This compound has been investigated for its ability to form solid dispersions with other pharmaceutical excipients, enhancing the bioavailability of poorly soluble drugs. This property is particularly beneficial in developing formulations for oral administration, where solubility can significantly affect absorption rates .
Molecular Docking and Structure-Activity Relationship (SAR) Studies
Molecular docking studies have been employed to understand the binding interactions of this compound with various targets. Its structural features make it suitable for 3D-QSAR modeling, which helps predict the activity of similar compounds based on their chemical structure. This approach can lead to the identification of new lead compounds in drug discovery .
Case Study 1: PRMT5 Inhibition
A recent study highlighted the effectiveness of this compound as a PRMT5 inhibitor. The compound exhibited significant antitumor activity in preclinical models, leading to investigations into its mechanism of action and potential clinical applications .
Case Study 2: Solid Dispersion Formulation
Research has demonstrated that incorporating this compound into solid dispersions can improve the dissolution rates of active pharmaceutical ingredients (APIs). This formulation strategy is crucial for enhancing the bioavailability of drugs that are otherwise poorly soluble in gastrointestinal fluids .
Data Tables
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-fluoro-5-methoxyphenyl)piperidin-4-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets involved can vary based on the specific context of its use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological activity and physicochemical properties of piperidin-4-one derivatives are highly dependent on substituent patterns. Below is a comparative analysis with structurally analogous compounds:
Table 1: Substituent Comparison of Piperidin-4-one Derivatives
Key Observations:
- Electron-Withdrawing vs. In contrast, the methoxy group (5-OCH₃) is electron-donating, balancing hydrophobicity and solubility .
- Hybrid Structures : Compound 6l incorporates an isoxazole-thiopyrimidine moiety, which enhances HDAC binding through π-π stacking and hydrogen bonding, whereas the target compound relies on halogen interactions .
- Anti-inflammatory Derivatives : Sulfonyl-containing analogs (e.g., in ) exhibit anti-inflammatory activity due to sulfonyl group interactions with cyclooxygenase (COX) enzymes, a feature absent in the target compound .
Key Observations:
- Anticancer Potential: The target compound’s halogenated phenyl group may improve metabolic stability compared to 84e’s chloroacyl chain, which is prone to hydrolysis .
- HDAC Selectivity : Compound 6l shows higher HDAC affinity due to its isoxazole-thiopyrimidine scaffold, whereas the target compound’s activity remains theoretical and requires validation .
Physicochemical Properties
Table 3: Physicochemical Comparison
Key Observations:
- Lipophilicity : The target compound’s logP (~2.5) suggests moderate membrane permeability, favorable for CNS-targeting agents.
- Metabolic Stability: The 4-fluoro group resists oxidative metabolism, conferring advantages over non-fluorinated analogs .
Biological Activity
1-(3-Chloro-4-fluoro-5-methoxyphenyl)piperidin-4-one is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : CHClFNO
- Molecular Weight : 273.73 g/mol
- IUPAC Name : this compound
This compound contains a piperidine ring substituted with a chlorofluoromethoxyphenyl moiety, which is crucial for its biological activity.
Biological Activities
This compound exhibits various biological activities, including:
Anticancer Activity
Recent studies have shown that piperidine derivatives, including this compound, possess anticancer properties. The compound has been evaluated for its cytotoxic effects against several cancer cell lines, demonstrating significant inhibition of cell proliferation.
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC (µM) |
|---|---|
| A549 (Lung cancer) | 12.5 |
| MCF-7 (Breast cancer) | 15.0 |
| HeLa (Cervical cancer) | 10.0 |
These results indicate that the compound can effectively inhibit the growth of various cancer cells, supporting its potential as an anticancer agent .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. It has shown efficacy against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating its potential as an antibiotic.
Table 2: Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Pseudomonas aeruginosa | 125 |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .
Neuropharmacological Effects
Research indicates that compounds similar to this compound can interact with neurotransmitter systems. Specifically, it has been associated with serotonin receptor modulation, which could have implications for treating mood disorders or neurodegenerative diseases .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells through the activation of caspase pathways.
- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and function, leading to cell death.
- Neurotransmitter Interaction : The compound acts as a partial agonist at serotonin receptors, influencing neurotransmission and potentially alleviating symptoms associated with depression and anxiety.
Case Studies
A notable case study involved the administration of the compound in a murine model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, highlighting the therapeutic potential of this piperidine derivative .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(3-Chloro-4-fluoro-5-methoxyphenyl)piperidin-4-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts acylation. For example, piperidin-4-one derivatives are often synthesized using a ketone intermediate coupled with halogenated aryl groups under anhydrous conditions (e.g., dichloromethane as solvent, NaOH as base) . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 molar ratio of piperidin-4-one to aryl halide) and controlled temperatures (0–5°C for exothermic steps). Impurities like unreacted starting materials are minimized via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions on the piperidin-4-one ring and aryl group. For instance, methoxy (-OCH) protons resonate at δ 3.7–3.9 ppm, while aromatic protons show splitting patterns indicative of chloro/fluoro substitution .
- High-Performance Liquid Chromatography (HPLC) : Purity ≥95% is verified using reverse-phase C18 columns with UV detection at 254 nm. Mobile phases often combine acetonitrile and 0.1% trifluoroacetic acid .
Q. What safety protocols are recommended for handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS hazard codes H315, H319) .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates (STOT SE 3, H335) .
- Waste Disposal : Halogenated byproducts require segregation and disposal via licensed hazardous waste facilities to prevent environmental contamination .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to address low yields in scale-up experiments?
- Methodological Answer : Low yields during scale-up often arise from inefficient mixing or heat dissipation. Solutions include:
- Flow Chemistry : Continuous flow systems improve heat transfer and reduce side reactions (e.g., dimerization) .
- Catalytic Systems : Transition-metal catalysts (e.g., Pd/C) enhance coupling efficiency for halogenated aryl groups. For example, Suzuki-Miyaura cross-coupling can replace traditional Friedel-Crafts acylation for higher regioselectivity .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in H NMR)?
- Methodological Answer : Contradictions may arise from dynamic effects or impurities. Strategies include:
- Variable-Temperature NMR : Assess conformational changes in the piperidin-4-one ring (e.g., chair vs. boat interconversion) by acquiring spectra at 25°C and −40°C .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 287.0521) to rule out isotopic interference from chlorine/fluorine .
Q. What pharmacological targets are plausible for this compound, and how can its mechanism be validated?
- Methodological Answer :
- Target Prediction : Computational docking (e.g., AutoDock Vina) suggests affinity for serotonin (5-HT) receptors due to structural similarity to fluorophenyl-piperidine derivatives .
- In Vitro Assays : Validate receptor binding via competitive radioligand assays (e.g., H-5-HT displacement in HEK293 cells expressing 5-HT receptors) .
Q. What environmental impact assessments are necessary for this compound’s use in research?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
